molecular formula C13H16N2O2 B2691628 1-(2,5-Dimethylbenzyl)piperazine-2,3-dione CAS No. 1708013-64-2

1-(2,5-Dimethylbenzyl)piperazine-2,3-dione

Cat. No.: B2691628
CAS No.: 1708013-64-2
M. Wt: 232.283
InChI Key: QKJBCJOCPJJOCO-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylbenzyl)piperazine-2,3-dione is a heterocyclic compound that features a piperazine ring fused with a benzyl group substituted at the 2 and 5 positions with methyl groups

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylbenzyl)piperazine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives depending on the nature of the substituent introduced.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylbenzyl)piperazine-2,3-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways . The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1-(2,5-Dimethylbenzyl)piperazine-2,3-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]piperazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-9-3-4-10(2)11(7-9)8-15-6-5-14-12(16)13(15)17/h3-4,7H,5-6,8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKJBCJOCPJJOCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CCNC(=O)C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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